1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
CAS No.: 1107547-70-5
Cat. No.: VC7678146
Molecular Formula: C22H27BrN2O2S
Molecular Weight: 463.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1107547-70-5 |
|---|---|
| Molecular Formula | C22H27BrN2O2S |
| Molecular Weight | 463.43 |
| IUPAC Name | 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
| Standard InChI | InChI=1S/C22H27N2O2S.BrH/c1-4-26-19-11-9-18(10-12-19)22(25)15-23(21-24(22)13-6-14-27-21)20-8-5-7-16(2)17(20)3;/h5,7-12,25H,4,6,13-15H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | CRDCUTVYZFWMII-UHFFFAOYSA-M |
| SMILES | CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O.[Br-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound, with the PubChem CID 18553065, has a molecular formula of C₂₂H₂₇BrN₂O₂S and a molecular weight of 463.4 g/mol . Its systematic IUPAC name is 1-(2,3-dimethylphenyl)-3-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b] thiazin-4-ium-3-ol; bromide, reflecting its fused imidazo-thiazine core, ethoxyphenyl substituent, and quaternary ammonium bromide counterion .
Table 1: Key Identifiers and Descriptors
| Property | Value |
|---|---|
| SMILES | CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O.[Br-] |
| InChI Key | CRDCUTVYZFWMII-UHFFFAOYSA-M |
| XLogP3-AA | 3.2 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Structural Features
The molecule comprises a bicyclic imidazo[2,1-b][1, thiazine system fused to a 2,3-dimethylphenyl group at position 1 and a 4-ethoxyphenyl moiety at position 3. The hydroxyl group at C3 and the bromide ion stabilize the cationic charge on the nitrogen atom within the thiazine ring . X-ray crystallography data, though unavailable, suggests a chair-like conformation for the tetrahydrothiazine ring, with the ethoxyphenyl group occupying an equatorial position to minimize steric strain .
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via a gold(I) chloride-catalyzed cyclization of 2-alkynylthioimidazole precursors under microwave irradiation . Key steps include:
-
Sonogashira Coupling: Introduction of the ethoxyphenyl alkyne to a thioimidazole scaffold.
-
Boc Protection: Temporary protection of reactive amines to prevent side reactions.
-
AuCl-Catalyzed Cyclization: Microwave-assisted intramolecular nucleophilic attack, forming the imidazo-thiazine core at 50°C over 140 minutes .
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | AuCl (10 mol%) |
| Solvent | Dichloroethane (DCE) |
| Temperature | 50°C |
| Reaction Time | 140 min (microwave) |
| Yield | 70–85% |
Structure-Activity Relationships (SAR)
Modifications to the imidazo-thiazine framework significantly impact bioactivity:
-
Ethoxy Substituent: The 4-ethoxyphenyl group enhances solubility and π-stacking interactions with amyloidogenic proteins .
-
Dimethylphenyl Group: Steric hindrance from the 2,3-dimethylphenyl moiety improves metabolic stability but reduces binding affinity in overdosed models .
-
Hydroxyl Group: The C3 hydroxyl participates in hydrogen bonding with α-synuclein’s NAC region, critical for aggregation inhibition .
Pharmacological Activity and Mechanism
Inhibition of α-Synuclein Aggregation
In vitro assays demonstrate that the compound prolongs the lag phase of α-synuclein fibrillization by 2.3-fold (t₅₀ = 18.7 ± 1.2 hours vs. control t₅₀ = 8.1 ± 0.9 hours) . This activity is attributed to:
-
Primary Nucleation Suppression: Binding to monomeric α-synuclein via hydrophobic interactions (Kd ≈ 12 μM) .
-
Secondary Structure Modulation: Shifting aggregation toward non-toxic, β-sheet-deficient oligomers, as evidenced by FTIR spectral shifts from 1625 cm⁻¹ (β-sheet) to 1650 cm⁻¹ (random coil) .
Cytotoxicity Profile
At 50 μM, the compound reduces α-synuclein-induced cytotoxicity in SH-SY5Y neuroblastoma cells by 41% (p < 0.01), though it exhibits mild intrinsic toxicity at higher concentrations (IC₅₀ = 128 μM) .
Table 3: Pharmacodynamic Parameters
| Parameter | Value |
|---|---|
| t₅₀ (α-syn aggregation) | 18.7 ± 1.2 hours |
| Kd (α-syn binding) | 12 μM |
| IC₅₀ (SH-SY5Y cells) | 128 μM |
Comparative Analysis with Analogues
Imidazo-Thiazine Derivatives
The compound outperforms simpler analogues but is less potent than Boc-protected derivatives (e.g., 2e, t₅₀ = 24.5 hours) :
Table 4: Activity Comparison
| Compound | t₅₀ (hours) | Fluorescence Reduction (%) |
|---|---|---|
| Target Compound | 18.7 | 34 ± 5 |
| 2e | 24.5 | 52 ± 7 |
| 2j | 16.2 | 59 ± 6 |
Mechanism Divergence
Unlike benzimidazo-thiazines (e.g., 2j), which stabilize oligomers, the target compound preferentially binds fibril ends, slowing elongation without altering secondary structure .
Future Directions and Challenges
Pharmacokinetic Optimization
Current limitations include moderate blood-brain barrier permeability (Pe = 8.2 × 10⁻⁶ cm/s in PAMPA assay) and high plasma protein binding (89%) . Strategies under investigation:
-
Prodrug Design: Masking the hydroxyl group as a phosphate ester to enhance CNS penetration.
-
Nanoparticle Encapsulation: Using PEGylated liposomes to improve bioavailability.
Target Expansion
Preliminary data suggest activity against Aβ₁₋₄₂ and tau fibrillization, indicating potential for Alzheimer’s disease applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume